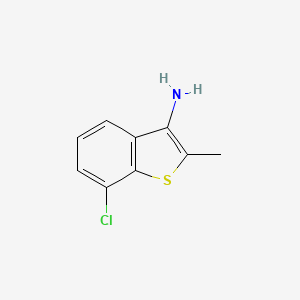![molecular formula C11H16FNO2 B13296015 5-Fluoro-2-{1-[(3-hydroxypropyl)amino]ethyl}phenol](/img/structure/B13296015.png)
5-Fluoro-2-{1-[(3-hydroxypropyl)amino]ethyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-{1-[(3-hydroxypropyl)amino]ethyl}phenol is an organic compound with the molecular formula C11H16FNO2 It is a fluorinated phenol derivative, which means it contains a fluorine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-{1-[(3-hydroxypropyl)amino]ethyl}phenol typically involves the introduction of a fluorine atom into a phenol derivative. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-{1-[(3-hydroxypropyl)amino]ethyl}phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-Fluoro-2-{1-[(3-oxopropyl)amino]ethyl}phenol.
Reduction: Formation of 5-Fluoro-2-{1-[(3-hydroxypropyl)amino]ethyl}cyclohexanol.
Substitution: Formation of 5-Amino-2-{1-[(3-hydroxypropyl)amino]ethyl}phenol.
Scientific Research Applications
5-Fluoro-2-{1-[(3-hydroxypropyl)amino]ethyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-{1-[(3-hydroxypropyl)amino]ethyl}phenol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to the inhibition of enzymes or the modulation of receptor activity, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-{1-[(2-hydroxyethyl)amino]ethyl}phenol
- 5-Fluoro-2-{1-[(4-hydroxybutyl)amino]ethyl}phenol
- 5-Fluoro-2-{1-[(3-hydroxypropyl)amino]methyl}phenol
Uniqueness
5-Fluoro-2-{1-[(3-hydroxypropyl)amino]ethyl}phenol is unique due to its specific substitution pattern, which provides distinct chemical and biological properties. The presence of the fluorine atom and the hydroxypropyl group allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H16FNO2 |
|---|---|
Molecular Weight |
213.25 g/mol |
IUPAC Name |
5-fluoro-2-[1-(3-hydroxypropylamino)ethyl]phenol |
InChI |
InChI=1S/C11H16FNO2/c1-8(13-5-2-6-14)10-4-3-9(12)7-11(10)15/h3-4,7-8,13-15H,2,5-6H2,1H3 |
InChI Key |
GEUUHYINOYKGMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)O)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


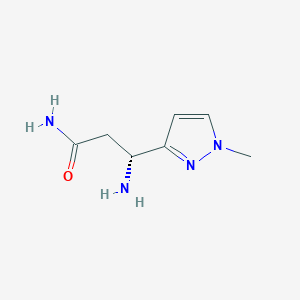
![4-[(Cyclohex-3-en-1-ylmethyl)amino]pentan-1-ol](/img/structure/B13295941.png)
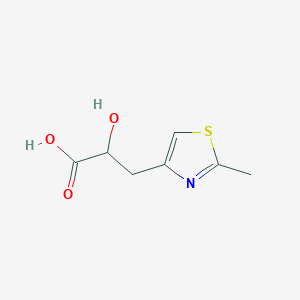
![(2-Ethoxyethyl)[1-(furan-2-yl)ethyl]amine](/img/structure/B13295958.png)
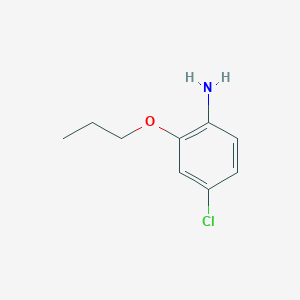
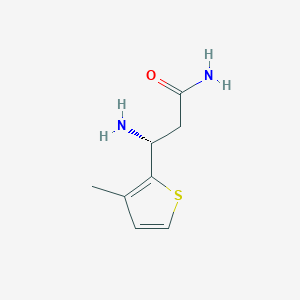
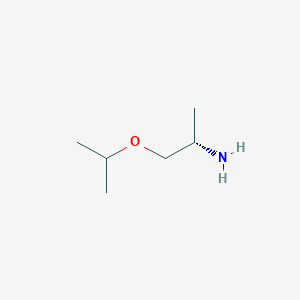
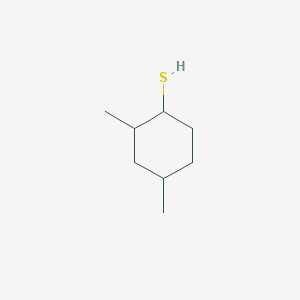

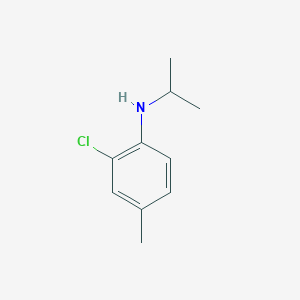
![[Bis(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13295999.png)

![1-{[(2,3-Difluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13296007.png)
